6'-O-beta-D-Glucosylgentiopicroside
Overview
Description
6’-O-beta-D-Glucosylgentiopicroside is a secoiridoid glycoside compound isolated from the roots of Gentiana straminea . It is known for its strong antioxidant properties and ability to inhibit the generation of superoxide anions induced by N-formyl-methionyl-leucyl-phenylalanine (fMLP) . This compound has garnered significant interest due to its potential therapeutic applications in various fields, including medicine and biology.
Mechanism of Action
Target of Action
6’-O-beta-D-Glucosylgentiopicroside, a secoiridoid isolated from the roots of G. straminea , primarily targets the N-formyl-methionyl-leucyl-phenylalanine (fMLP) . fMLP is a chemotactic peptide that plays a crucial role in the immune response by inducing the generation of superoxide anions in phagocytes .
Mode of Action
The compound interacts with its target, fMLP, by strongly suppressing the fMLP-induced generation of superoxide anions . This interaction results in a decrease in the oxidative stress response, which can have various downstream effects on cellular functions .
Biochemical Pathways
The primary biochemical pathway affected by 6’-O-beta-D-Glucosylgentiopicroside is the reactive oxygen species (ROS) pathway . By suppressing the generation of superoxide anions, the compound reduces the overall level of ROS in the cell . This can have downstream effects on various cellular processes, including inflammation, cell proliferation, and apoptosis .
Pharmacokinetics
It is known that the compound is soluble in organic solvents such as chloroform, dichloromethane, ethyl acetate, dmso, and acetone This suggests that it may have good bioavailability
Result of Action
The molecular and cellular effects of 6’-O-beta-D-Glucosylgentiopicroside’s action primarily involve the reduction of oxidative stress . By suppressing the generation of superoxide anions, the compound can reduce the overall level of ROS in the cell . This can lead to a decrease in oxidative damage to cellular components, potentially protecting the cell from various forms of stress .
Action Environment
The action, efficacy, and stability of 6’-O-beta-D-Glucosylgentiopicroside can be influenced by various environmental factors. For instance, the compound’s solubility in various solvents suggests that it may be more effective in certain environments Additionally, factors such as pH, temperature, and the presence of other molecules could potentially affect the compound’s stability and activity
Biochemical Analysis
Biochemical Properties
Glucosylgentiopicroside plays a pivotal role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit the production of superoxide anions induced by N-formyl-methionyl-leucyl-phenylalanine (fMLP) in neutrophils . This interaction suggests that Glucosylgentiopicroside may modulate oxidative stress responses. Additionally, it has been reported to interact with metabolic enzymes and proteases, influencing their activity .
Cellular Effects
Glucosylgentiopicroside exerts multiple effects on different cell types and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, in hepatocytes, Glucosylgentiopicroside ameliorates abnormalities in lipid and glucose metabolism, which are common in type 2 diabetes . Furthermore, it has been shown to inhibit the production of advanced glycation end-products (AGEs) and reduce oxidative stress in skin fibroblasts .
Molecular Mechanism
At the molecular level, Glucosylgentiopicroside exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. For instance, it inhibits the receptor for AGEs (RAGE) pathway, thereby reducing the expression of inflammatory cytokines such as interleukin-6 (IL-6) and interleukin-1β (IL-1β) . Additionally, it modulates the PI3K/AKT signaling pathway, which plays a crucial role in regulating glucose and lipid metabolism .
Temporal Effects in Laboratory Settings
The effects of Glucosylgentiopicroside can change over time in laboratory settings. Studies have shown that it remains stable under specific conditions but may degrade over extended periods. Long-term exposure to Glucosylgentiopicroside has been associated with sustained inhibition of oxidative stress and inflammatory responses in vitro
Dosage Effects in Animal Models
The effects of Glucosylgentiopicroside vary with different dosages in animal models. At lower doses, it exhibits beneficial effects such as reducing inflammation and oxidative stress. At higher doses, it may cause adverse effects, including toxicity . For instance, in diabetic animal models, varying doses of Glucosylgentiopicroside have been used to study its impact on glucose metabolism and insulin sensitivity .
Metabolic Pathways
Glucosylgentiopicroside is involved in several metabolic pathways. It undergoes biotransformation through hydrolysis, isomerization, reduction, and oxidation reactions . Enzymes such as β-glucosidase play a crucial role in its metabolism, leading to the formation of intermediate metabolites . These metabolic pathways are essential for understanding the compound’s bioavailability and therapeutic potential.
Transport and Distribution
Within cells and tissues, Glucosylgentiopicroside is transported and distributed through specific mechanisms. It interacts with transporters and binding proteins that facilitate its localization and accumulation . For example, it has been shown to accumulate in the liver and kidneys, where it exerts its therapeutic effects . Understanding these transport and distribution mechanisms is vital for optimizing its clinical applications.
Subcellular Localization
Glucosylgentiopicroside’s subcellular localization influences its activity and function. It is directed to specific compartments or organelles through targeting signals and post-translational modifications . For instance, it localizes to the Golgi apparatus and cytosol, where it interacts with glycosyltransferases and other enzymes . This subcellular localization is crucial for its role in modulating cellular processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6’-O-beta-D-Glucosylgentiopicroside typically involves the extraction from natural sources, particularly the roots of Gentiana straminea . The extraction process includes several steps such as drying, grinding, and solvent extraction using organic solvents like methanol, ethanol, or DMSO . The compound is then purified through chromatographic techniques to achieve high purity levels.
Industrial Production Methods
Industrial production of 6’-O-beta-D-Glucosylgentiopicroside follows similar extraction and purification processes but on a larger scale. The roots of Gentiana straminea are harvested, dried, and processed in bulk. Solvent extraction is performed using large-scale extraction equipment, and the compound is purified using industrial chromatography systems .
Chemical Reactions Analysis
Types of Reactions
6’-O-beta-D-Glucosylgentiopicroside undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation products.
Reduction: Reduction reactions can modify the glycosidic bonds and other functional groups.
Substitution: Substitution reactions can occur at the glycosidic linkage or other reactive sites on the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve nucleophiles like halides or amines.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while reduction can produce different reduced forms of the compound .
Scientific Research Applications
6’-O-beta-D-Glucosylgentiopicroside has a wide range of scientific research applications:
Comparison with Similar Compounds
6’-O-beta-D-Glucosylgentiopicroside is unique compared to other similar compounds due to its specific glycosidic structure and strong antioxidant properties. Similar compounds include:
Gentiopicroside: Another secoiridoid glycoside with similar biological activities but different glycosidic linkages.
Swertiamarin: A secoiridoid glycoside with different structural features and biological activities.
Loganic acid: A related iridoid compound with distinct chemical properties and biological effects.
These compounds share some similarities in their biological activities but differ in their chemical structures and specific mechanisms of action .
Properties
IUPAC Name |
(3S,4R)-4-ethenyl-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxy-4,6-dihydro-3H-pyrano[3,4-c]pyran-8-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H30O14/c1-2-8-9-3-4-31-19(30)10(9)6-32-20(8)36-22-18(29)16(27)14(25)12(35-22)7-33-21-17(28)15(26)13(24)11(5-23)34-21/h2-3,6,8,11-18,20-29H,1,4-5,7H2/t8-,11-,12-,13-,14-,15+,16+,17-,18-,20+,21-,22+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BERNCPGDRADLCG-KEXDUYRESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC1C(OC=C2C1=CCOC2=O)OC3C(C(C(C(O3)COC4C(C(C(C(O4)CO)O)O)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=C[C@H]1[C@@H](OC=C2C1=CCOC2=O)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H30O14 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001302205 | |
Record name | 6′-O-β-D-Glucosylgentiopicroside | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001302205 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
518.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
115713-06-9 | |
Record name | 6′-O-β-D-Glucosylgentiopicroside | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=115713-06-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6′-O-β-D-Glucosylgentiopicroside | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001302205 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is glucosylgentiopicroside and where is it found?
A1: Glucosylgentiopicroside (6′-O-β-D-glucosylgentiopicroside) is a secoiridoid glucoside primarily found in the roots of several Gentiana species. These species are used in traditional Chinese medicine for various ailments. [, , , ]
Q2: How can I differentiate between different Gentiana species based on their chemical composition?
A3: Research has shown that High-Performance Liquid Chromatography (HPLC) fingerprint analysis coupled with chemometric techniques like Principal Component Analysis (PCA) can effectively differentiate between four Gentiana species (Gentiana macrophylla Pall., Gentiana crassicaulis Duthie ex Burk., Gentiana straminea Maxim., and Gentiana dahurica Fisch.) and their common adulterants. This approach leverages the unique chemical profiles, particularly the variation in critical markers like glucosylgentiopicroside, to distinguish between the species. []
Q3: Has glucosylgentiopicroside been isolated and characterized from any specific Gentiana species?
A4: Yes, glucosylgentiopicroside has been successfully isolated and identified in Gentiana macrophylla Pall. [, , ] and Gentiana straminea Maxim. []
Q4: What analytical techniques are commonly employed for the identification and quantification of glucosylgentiopicroside?
A4: Various analytical techniques are utilized for the characterization and quantification of glucosylgentiopicroside. These include:
- HPLC coupled with Photodiode Array Detection (HPLC-DAD): This method is employed for establishing fingerprints and quantifying glucosylgentiopicroside in plant extracts. [, ]
- LC coupled with Electrostatic Orbitrap High-Resolution Mass Spectrometry (LC-Orbitrap-MS/MS): This technique aids in identifying and confirming the structure of glucosylgentiopicroside and other compounds present in Gentiana species. []
- Single Standard to Determine Multi-Components (SSDMC) method: This approach, often used in conjunction with HPLC, allows for the simultaneous quantification of multiple critical markers, including glucosylgentiopicroside, using a single reference standard. []
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